molecular formula C20H20N4O B2986443 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide CAS No. 2097864-08-7

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide

Cat. No. B2986443
M. Wt: 332.407
InChI Key: UDYBJWQMLJVMRN-UHFFFAOYSA-N
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Description

The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine derivatives can be synthesized through reactions with (hetero)aromatic C-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .

Scientific Research Applications

Catalytic Applications

Copper-Catalyzed Coupling : A derivative of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide acts as a powerful ligand for copper-catalyzed coupling reactions, facilitating the metal-catalyzed coupling of (hetero)aryl chlorides and sodium sulfinates. This process yields pharmaceutically important (hetero)aryl methylsulfones with good to excellent yields, demonstrating the ligand's utility in complex chemical syntheses (Ma et al., 2017).

Sensing and Detection

Chemosensors for Metal Ions : Compounds structurally related to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These chemosensors exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This highlights their potential application in the detection and quantification of copper ions in various environmental and biological matrices (Gosavi-Mirkute et al., 2017).

Material Science

Metal-Organic Frameworks (MOFs) : The synthesis of new metal–organic frameworks using a pyridine–acylamide ligand similar to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide has been explored. These MOFs exhibit diverse structures and properties, including thermostability and photoluminescence, opening avenues for their application in gas storage, separation, and catalysis (Zhang et al., 2014).

Therapeutic Research

VEGFR2 Inhibitors : A class of compounds, including N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamides, has been identified as potent and selective inhibitors of the human vascular endothelial growth factor receptor 2 (VEGFR2). These compounds exhibit significant potency in biochemical and cellular assays and have shown efficacy in inhibiting VEGF-driven angiogenesis in rodent tumor models, suggesting potential applications in the treatment of solid tumors and diseases where angiogenesis plays a critical role (Bold et al., 2016).

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate its potential biological activities, and study its physical and chemical properties. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-14-16-8-4-13-24(16)20-21-11-5-12-22-20/h1-3,5-7,9-12,16H,4,8,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBJWQMLJVMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide

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